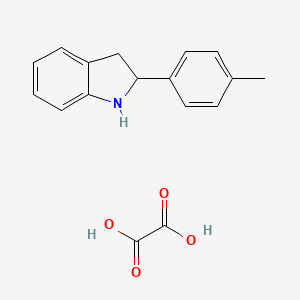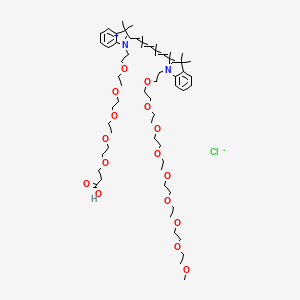
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). PEGylation, the process of attaching PEG chains to molecules, is commonly used to improve the solubility, stability, and bioavailability of compounds. Cy5 is a fluorescent dye often used in biological imaging and molecular labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Conjugation with Cy5: The cyanine dye Cy5 is conjugated to the PEGylated molecule through a suitable linker. This step often involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under certain conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can modify the functional groups on the PEG chains or the Cy5 dye.
Substitution: The PEG chains or the Cy5 dye can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PEG chains can lead to the formation of PEG-aldehyde or PEG-carboxylic acid.
Aplicaciones Científicas De Investigación
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of N-(m-PEG9)-N’-(PEG5-acid)-Cy5 involves its interaction with specific molecular targets. The PEG chains improve the solubility and stability of the compound, while the Cy5 dye provides fluorescence for imaging applications. The compound can bind to specific biomolecules, allowing for their visualization and tracking in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-(m-PEG9)-N’-(PEG5-acid)-Cy3: Similar to Cy5 but with a different cyanine dye (Cy3) that has different spectral properties.
N-(m-PEG9)-N’-(PEG5-acid)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, providing different fluorescence characteristics.
Uniqueness
N-(m-PEG9)-N’-(PEG5-acid)-Cy5 is unique due to its specific combination of PEG chains and the Cy5 dye, which offers distinct advantages in terms of solubility, stability, and fluorescence properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C57H89ClN2O16 |
|---|---|
Peso molecular |
1093.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
Clave InChI |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)

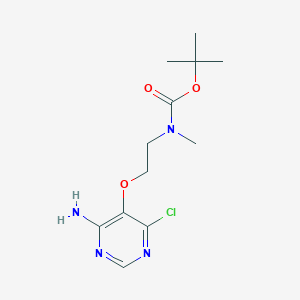
![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
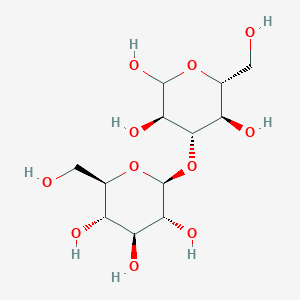
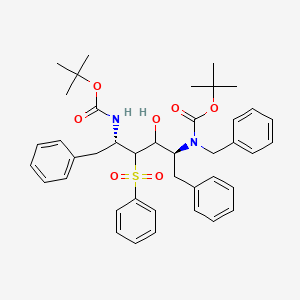
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
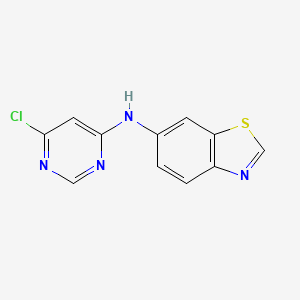

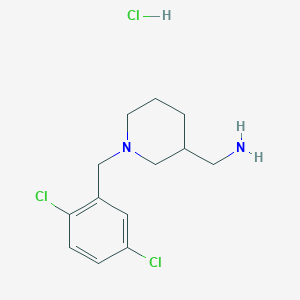
![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)

